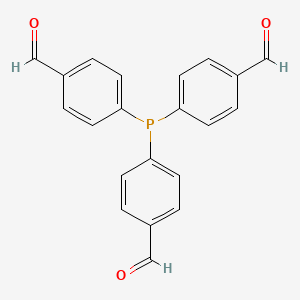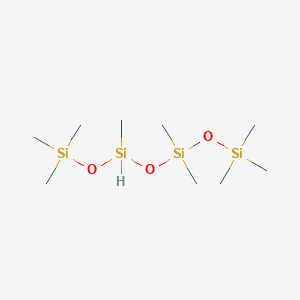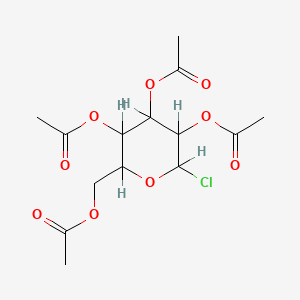
(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H15ClO9. This indicates that the molecule consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 9 oxygen atoms.Aplicaciones Científicas De Investigación
Application in Organic Synthesis
Field
Summary of Application
The propargyl function in organic synthesis and in carbohydrate chemistry is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Methods of Application
The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside is performed from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
Results or Outcomes
This method has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
Application in Biological Studies
Field
Summary of Application
A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides .
Methods of Application
The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta (3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra- O -acetyl and 2,3,4,6-tetra- O - (3-bromo)benzoyl methyl α- D -glucopyranosides have been studied .
Results or Outcomes
The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
Application in Antibacterial and Antifungal Studies
Field
Summary of Application
N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of 6-alkoxy-2-oxo-2H-chromene-4-carbaldehydes have been synthesized and evaluated for their antibacterial, anti-MRSA, and antifungal activity .
Methods of Application
The synthesis of these compounds involves the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose with various 6-alkoxy-2-oxo-2H-chromene-4-carbaldehydes .
Results or Outcomes
The synthesized compounds showed promising antibacterial, anti-MRSA, and antifungal activities .
Application in Theoretical Studies
Field
Summary of Application
A computational study on the deacylation of β-D-glucose pentaacetate has been carried out with density functional theory (B3LYP/6-31G*) .
Methods of Application
The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta (3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .
Results or Outcomes
Application in Synthesis of Disaccharides and D-glucose6-phosphate
Field
Summary of Application
1,2,3,4-Tetra-O-acetyl-β-ᴅ-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Application in Surface Modification
Field
Summary of Application
Acetobromo-α-D-glucose acts as an intermediate in the preparation of beta-glucosides. It is also used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
Results or Outcomes
The use of this compound as a surface modification reagent can potentially enhance the blood compatibility of poly (ethylene terephthalate) .
Safety And Hazards
Propiedades
IUPAC Name |
(3,4,5-triacetyloxy-6-chlorooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931527 | |
| Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose | |
CAS RN |
14257-40-0 | |
| Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
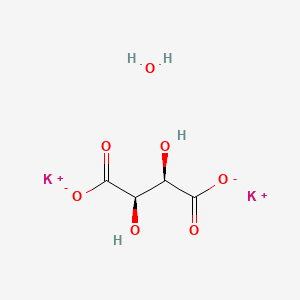
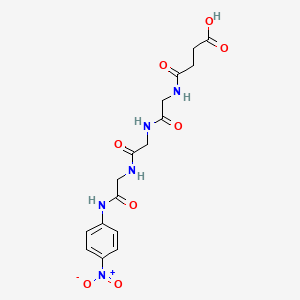
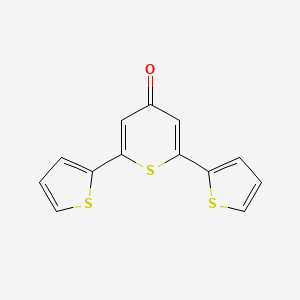
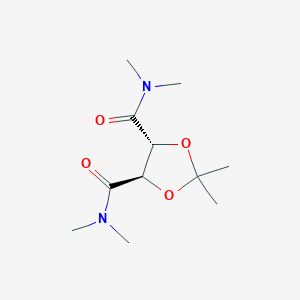
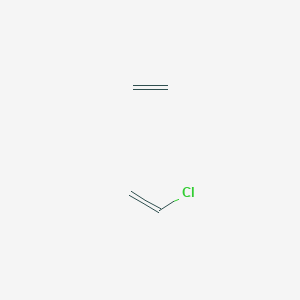
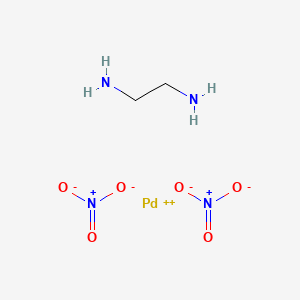
![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)
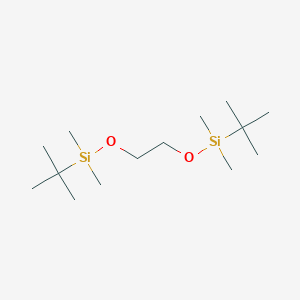
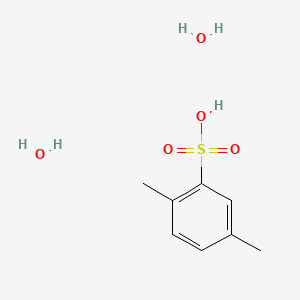
![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)
![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)
